molecular formula C15H19N7 B6458537 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole CAS No. 2549055-10-7

1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Número de catálogo: B6458537
Número CAS: 2549055-10-7
Peso molecular: 297.36 g/mol
Clave InChI: CEGJPXLGWBIHMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and medicinal chemistry applications . The core is substituted with methyl groups at positions 1 and 6, enhancing steric and electronic properties. At position 4 of the pyrimidine ring, an azetidine (four-membered saturated ring) is attached, further functionalized with a methylene bridge linking to a 4-methyl-1H-pyrazole moiety. This structural complexity likely influences solubility, bioavailability, and target binding .

Propiedades

IUPAC Name

1,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7/c1-10-4-17-22(6-10)9-12-7-21(8-12)15-13-5-16-20(3)14(13)18-11(2)19-15/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGJPXLGWBIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase. This suggests that it may interact with enzymes and proteins involved in cell cycle regulation.

Molecular Mechanism

The molecular mechanism of action of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have been found to inhibit CDK2, suggesting that it may exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have shown significant inhibitory activity against CDK2 over time.

Dosage Effects in Animal Models

The effects of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have shown cytotoxic activities at various concentrations.

Metabolic Pathways

The metabolic pathways that 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have been found to inhibit CDK2, suggesting that it may interact with enzymes involved in cell cycle regulation.

Actividad Biológica

The compound 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their ability to interact with various biological targets, particularly in cancer therapy. The structural modifications in these compounds can significantly influence their biological activity, making them attractive candidates for drug development.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can lead to:

  • Cell Cycle Arrest : The compound induces G1/S phase arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. For instance, compounds designed to target epidermal growth factor receptors (EGFR) have shown significant anti-proliferative effects against various cancer cell lines (IC50 values ranging from 0.016 µM to 19.56 µM) . This suggests that the compound may also possess similar properties.

Inhibitory Effects on Kinases

The compound's ability to inhibit kinases such as CDK2 positions it as a potential therapeutic agent in oncology. The inhibition leads to alterations in signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : Derivatives were synthesized and tested for their ability to inhibit EGFR. Compound 12b demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating high potency .
  • Cell Cycle Analysis : Flow cytometric analyses revealed that certain derivatives could induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), further supporting their potential as anticancer agents .

Data Table: Summary of Biological Activities

CompoundTargetIC50 (µM)Biological Effect
12bEGFR0.016Inhibition of proliferation
0.236Inhibition against mutant EGFR
CDK2Not specifiedInduces cell cycle arrest and apoptosis

Comparación Con Compuestos Similares

Research Findings and Key Insights

  • Isomerization Effects : Pyrazolo[3,4-d]pyrimidines with azetidine linkers (e.g., target compound) exhibit reduced isomerization risks compared to triazolopyrimidine derivatives, ensuring structural integrity .
  • Metabolic Stability : Methyl groups at positions 1 and 6 in the target compound hinder cytochrome P450-mediated degradation, extending half-life .
  • Selectivity : Azetidine’s smaller ring size (vs. piperazine) minimizes off-target interactions, as seen in analogues like 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.